molecular formula C3AsF9 B13421080 Arsine, tris(trifluoromethyl)- CAS No. 432-02-0

Arsine, tris(trifluoromethyl)-

Cat. No.: B13421080
CAS No.: 432-02-0
M. Wt: 281.94 g/mol
InChI Key: VFVFCTMWNMGBFD-UHFFFAOYSA-N
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Description

Arsine, tris(trifluoromethyl)-, also known as tris(trifluoromethyl)arsine, is a chemical compound with the formula C₃AsF₉. It is characterized by the presence of three trifluoromethyl groups attached to an arsenic atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tris(trifluoromethyl)arsine typically involves the reaction of trifluoromethylating agents with arsenic compounds. One common method is the reaction of arsenic trichloride with trifluoromethyl lithium or trifluoromethyl magnesium bromide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods: Industrial production of tris(trifluoromethyl)arsine may involve similar synthetic routes but on a larger scale. The process requires careful handling of reagents and control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Tris(trifluoromethyl)arsine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields arsenic pentafluoride, while substitution reactions can produce a variety of organoarsenic compounds .

Scientific Research Applications

Tris(trifluoromethyl)arsine has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of tris(trifluoromethyl)arsine involves its interaction with molecular targets through its trifluoromethyl groups. These interactions can lead to the formation of stable complexes with various substrates, influencing their chemical and physical properties. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: Tris(trifluoromethyl)arsine is unique due to the presence of three highly electronegative trifluoromethyl groups, which impart distinct chemical reactivity and stability compared to other organoarsenic compounds. This makes it particularly valuable in specialized applications where these properties are advantageous .

Properties

CAS No.

432-02-0

Molecular Formula

C3AsF9

Molecular Weight

281.94 g/mol

IUPAC Name

tris(trifluoromethyl)arsane

InChI

InChI=1S/C3AsF9/c5-1(6,7)4(2(8,9)10)3(11,12)13

InChI Key

VFVFCTMWNMGBFD-UHFFFAOYSA-N

Canonical SMILES

C(F)(F)(F)[As](C(F)(F)F)C(F)(F)F

Origin of Product

United States

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